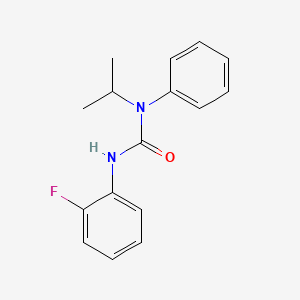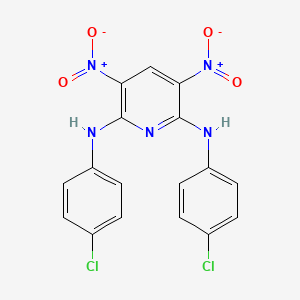
2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the pyridine ring.
Amination: Substitution of nitro groups with amine groups.
Chlorination: Introduction of chlorine atoms to the phenyl rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the pyridine ring.
Reduction: Reduction reactions might be used to convert nitro groups to amine groups.
Substitution: Halogenation or other substitution reactions could modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, bromine.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while halogenation would introduce halogen atoms to the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, derivatives of pyridine compounds are often explored for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Medicine
Medicinal applications could include the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.
Industry
In industry, such compounds might be used in the production of dyes, pigments, or as intermediates in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyridine: A simpler analogue with similar amine groups but lacking the nitro and chlorophenyl substituents.
4-Chloro-3,5-dinitropyridine: A related compound with similar nitro and chloro substituents but lacking the amine groups.
Uniqueness
2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogues.
Propriétés
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSITCULXKQAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

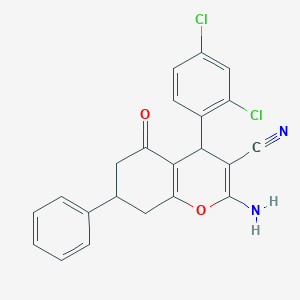
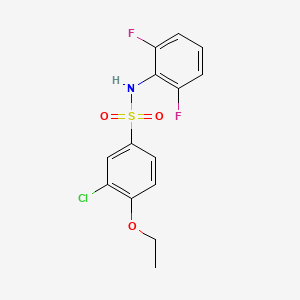
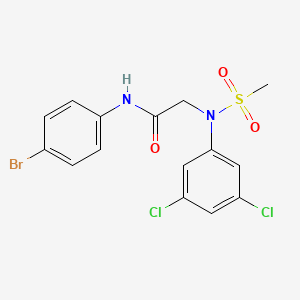
![9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5245266.png)
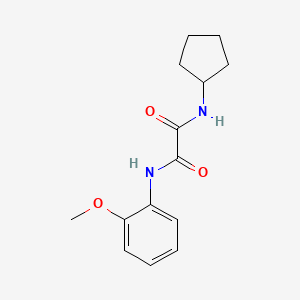
![3-[(3-chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5245278.png)
![(4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-yl)methyl 1-piperidinylacetate](/img/structure/B5245289.png)
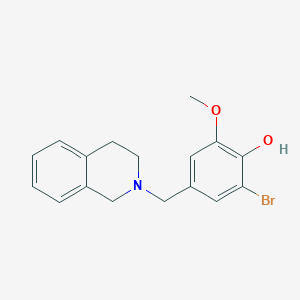
![2-(3-isopropoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5245313.png)
![1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE](/img/structure/B5245328.png)
![N-{[1-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}urea trifluoroacetate](/img/structure/B5245335.png)
![3-(2-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5245337.png)
